Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1704081-91-3
VCID: VC2747216
InChI: InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Molecular Formula: C22H34BN3O5
Molecular Weight: 431.3 g/mol

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate

CAS No.: 1704081-91-3

VCID: VC2747216

Molecular Formula: C22H34BN3O5

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate - 1704081-91-3

Description

Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that incorporates a boron-containing moiety, specifically a dioxaborolane group, linked to a phenyl ring and a piperazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis methods are not detailed in the available literature, compounds with similar structures often involve reactions such as Suzuki-Miyaura coupling, which is common for boron-containing compounds. The presence of a dioxaborolane group suggests its utility in cross-coupling reactions, which are crucial in forming carbon-carbon bonds in organic synthesis.

Applications and Potential Uses

Given its structure, this compound is likely used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a piperazine ring and a boron-containing group suggests it could be involved in the development of compounds with biological activity, such as enzyme inhibitors or receptor modulators.

Biological Activities

While specific biological activities of this compound are not well-documented, compounds with similar structures have shown promise in pharmacology. The piperazine moiety is known for its role in various pharmaceuticals, including antipsychotics and antihistamines, due to its ability to interact with biological targets.

Safety and Handling

Handling of this compound requires caution due to its potential toxicity. General safety precautions for organic compounds include wearing protective clothing, gloves, and eye protection. It is also important to work in a well-ventilated area to avoid inhalation of dust or vapors.

Safety Data

Hazard StatementDescription
H302Acute toxicity, oral
H312Acute toxicity, dermal
H332Acute toxicity, inhalation
CAS No. 1704081-91-3
Product Name Tert-butyl4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate
Molecular Formula C22H34BN3O5
Molecular Weight 431.3 g/mol
IUPAC Name tert-butyl 4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C22H34BN3O5/c1-20(2,3)29-19(28)26-13-11-25(12-14-26)18(27)24-17-10-8-9-16(15-17)23-30-21(4,5)22(6,7)31-23/h8-10,15H,11-14H2,1-7H3,(H,24,27)
Standard InChIKey ILUJRFJLILNJPU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C(=O)OC(C)(C)C
PubChem Compound 91759352
Last Modified Aug 16 2023

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